[(1-Methoxy-2-methylprop-2-en-1-yl)oxy](trimethyl)silane
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Overview
Description
It is characterized by its molecular formula C8H18O2Si and a molecular weight of 174.32 g/mol . This compound is widely used in organic synthesis due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-2-methyl-1-(trimethylsiloxy)propene can be synthesized through various methods. One common approach involves the reaction of 2-methyl-2-propen-1-ol with chlorotrimethylsilane in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods
In industrial settings, the production of 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-2-methyl-1-(trimethylsiloxy)propene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with electrophiles, such as halogens or acids .
Common Reagents and Conditions
Titanium Tetrachloride: Used in the synthesis of chiral β-lactams by reacting with (S)-alkylidene (1-arylethyl)amines.
Strong Oxidizing Agents: These can facilitate oxidation reactions, leading to the formation of various oxidized products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with titanium tetrachloride yields chiral β-lactams, while oxidation reactions can produce a range of oxidized derivatives .
Scientific Research Applications
1-Methoxy-2-methyl-1-(trimethylsiloxy)propene has numerous applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including chiral β-lactams and other pharmaceuticals.
Polymer Chemistry: The compound acts as a catalyst or initiator in group-transfer polymerization, facilitating the formation of polymers with specific properties.
Material Science: It is employed in the development of advanced materials, such as hydrogels and cross-linked polymers.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene involves its reactivity with various molecular targets. The compound’s methoxy and trimethylsiloxy groups enable it to participate in a range of chemical reactions, including nucleophilic substitution and addition reactions . These reactions often involve the formation of intermediate species, which then undergo further transformations to yield the final products.
Comparison with Similar Compounds
Similar Compounds
(1-Ethoxy-2-methylprop-2-en-1-yl)oxysilane: Similar in structure but with an ethoxy group instead of a methoxy group.
1-Methoxy-2-methyl-1-propene: Lacks the trimethylsiloxy group, resulting in different reactivity and applications.
Uniqueness
1-Methoxy-2-methyl-1-(trimethylsiloxy)propene is unique due to its combination of methoxy and trimethylsiloxy groups, which confer distinct reactivity and stability. This makes it particularly valuable in organic synthesis and polymer chemistry, where it can facilitate the formation of complex molecules and materials .
Properties
CAS No. |
109081-61-0 |
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Molecular Formula |
C8H18O2Si |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
(1-methoxy-2-methylprop-2-enoxy)-trimethylsilane |
InChI |
InChI=1S/C8H18O2Si/c1-7(2)8(9-3)10-11(4,5)6/h8H,1H2,2-6H3 |
InChI Key |
GRVYQJSONFMGGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(OC)O[Si](C)(C)C |
Origin of Product |
United States |
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